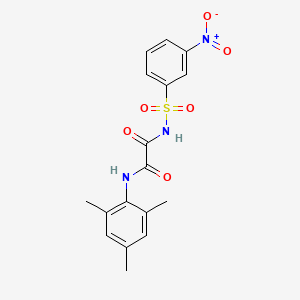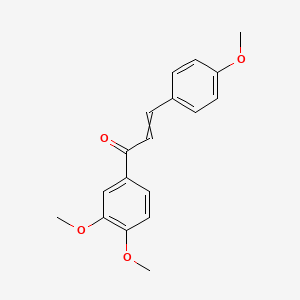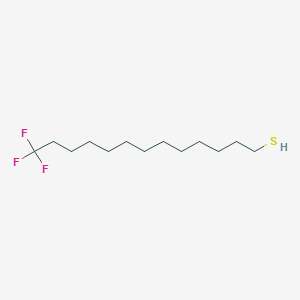![molecular formula C20H26O2Se2 B12563515 Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane CAS No. 200639-98-1](/img/structure/B12563515.png)
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with 1-methoxypropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane typically involves the reaction of 2-[(1S)-1-methoxypropyl]phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s ability to form stable selenides and selenoxides is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methoxyphenyl)diselane
- Bis(3-trifluoromethylphenyl)diselane
- Bis(2,6-dimethylphenyl)diselane
Uniqueness
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is unique due to the presence of the 1-methoxypropyl substituent, which imparts distinct steric and electronic properties. This makes it different from other diselanes, which may have simpler or more symmetrical substituents. The specific arrangement of atoms in this compound can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
200639-98-1 |
|---|---|
Molekularformel |
C20H26O2Se2 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
1-[(1S)-1-methoxypropyl]-2-[[2-[(1S)-1-methoxypropyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C20H26O2Se2/c1-5-17(21-3)15-11-7-9-13-19(15)23-24-20-14-10-8-12-16(20)18(6-2)22-4/h7-14,17-18H,5-6H2,1-4H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
FAUHUBXQQJZGFF-ROUUACIJSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](CC)OC)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(CC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)

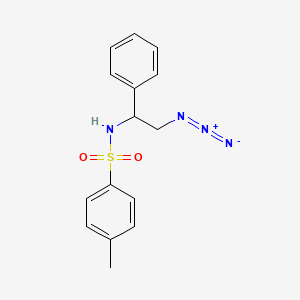
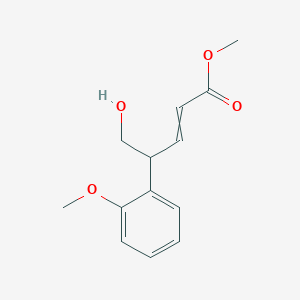
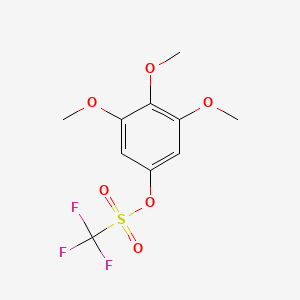
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
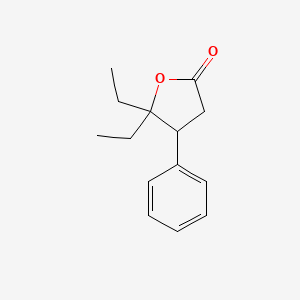
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
